Zoniporide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13/h1-5,8-10H,6-7H2,(H4,18,19,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXBRVCQGGKXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057883 | |
| Record name | Zoniporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241800-98-6 | |
| Record name | Zoniporide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoniporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 241800-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZONIPORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8841R2UJPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Zoniporide Action
Selective Inhibition of Sodium-Hydrogen Exchanger Isoform 1 (NHE-1)
Zoniporide is a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a ubiquitous membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion. patsnap.commdpi.com This exchanger is a key player in maintaining cellular homeostasis. abdominalkey.comtocris.com this compound's inhibitory action on NHE-1 has been demonstrated to be dose-dependent. nih.gov In isolated rat ventricular myocytes, this compound effectively reduces the rate of pHi recovery following intracellular acidosis, a direct measure of NHE-1 inhibition. nih.gov
The principal mechanism through which NHE-1 inhibitors like this compound are thought to exert their effects, particularly in cardioprotective scenarios, is by mitigating the overload of intracellular sodium (Na+) and calcium (Ca2+) in cells like cardiac myocytes. nih.gov By blocking NHE-1, this compound prevents the excessive influx of Na+ that occurs during events like ischemia. patsnap.com This, in turn, prevents the subsequent calcium overload that is mediated by the Na+/Ca2+ exchanger, thereby protecting the cell from injury and death. patsnap.com
This compound exhibits a high degree of potency and selectivity for the human NHE-1 isoform. nih.govcapes.gov.brcaymanchem.com Studies have shown that it inhibits human NHE-1 with a half-maximal inhibitory concentration (IC50) of 14 nM. nih.govcaymanchem.commedchemexpress.com Its selectivity for NHE-1 is over 150-fold greater than for other NHE isoforms, such as NHE-2 and NHE-3. nih.govcapes.gov.brcaymanchem.commedchemexpress.com
In comparative studies, this compound has demonstrated greater potency than other NHE-1 inhibitors like Cariporide (B1668443). nih.govnih.gov In rat ventricular myocytes, this compound showed an IC50 of 73 nM, whereas Cariporide had an IC50 of 130 nM under similar conditions. nih.gov Another study found this compound to be 2.5 to 20 times more potent than Eniporide (B1671292) and Cariporide in reducing infarct size in an isolated heart model. nih.govcapes.gov.br
The inhibitory constants (Ki) further highlight this compound's selectivity, with values of 14 nM for human NHE-1, 2,200 nM for human NHE-2, and 220,000 nM for rat NHE-3. rndsystems.comtocris.com This strong preference for NHE-1 minimizes off-target effects on other isoforms that have different physiological roles. nih.govcapes.gov.br
| NHE Isoform | Species | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| NHE-1 | Human | IC50 | 14 | nih.govcaymanchem.commedchemexpress.com |
| NHE-1 | Rat (ventricular myocytes) | IC50 | 73 | nih.gov |
| NHE-1 | Human | Ki | 14 | rndsystems.comtocris.com |
| NHE-2 | Human | Ki | 2,200 | rndsystems.comtocris.com |
| NHE-3 | Rat | Ki | 220,000 | rndsystems.comtocris.com |
Impact on Intracellular Ion Homeostasis
By inhibiting NHE-1, this compound directly influences the delicate balance of ions within the cell, a state known as ion homeostasis. nih.govnih.govcapes.gov.br The primary ions affected are protons (H+), sodium (Na+), and subsequently, calcium (Ca2+). nih.govnih.govcapes.gov.br
The Na+/H+ exchanger plays a critical role in regulating intracellular pH (pHi) by extruding acid (H+) from the cell. patsnap.com Under conditions that lead to intracellular acidosis, such as myocardial ischemia, NHE-1 becomes hyperactive in an attempt to restore normal pHi. patsnap.com this compound's inhibition of NHE-1 directly interferes with this process. nih.gov By blocking the exchanger, this compound reduces the rate of H+ efflux following an acid load, as demonstrated by a dose-dependent reduction in the recovery of pHi in ventricular myocytes. nih.gov While this may seem counterintuitive in preventing acidosis-related damage, the primary therapeutic benefit arises from preventing the downstream consequences of NHE-1 hyperactivity, namely sodium and calcium overload. patsnap.com However, some research suggests that in the presence of bicarbonate-based transport systems, the role of NHE-1 in regulating basal pHi might be compensated for, and acute inhibition by this compound may not alter resting pHi. ankaratipfakultesimecmuasi.net
A key consequence of NHE-1 inhibition by this compound is the attenuation of intracellular sodium (Na+) and calcium (Ca2+) overload, particularly during ischemia and reperfusion. nih.govnih.govcapes.gov.br During ischemia, intracellular acidosis drives NHE-1 to pump H+ out of the cell in exchange for Na+, leading to a significant rise in intracellular Na+ concentration ([Na+]i). patsnap.comaups.org.au This accumulation of intracellular Na+ then leads to an increase in intracellular Ca2+ via the reverse action of the Na+/Ca2+ exchanger. patsnap.commdpi.com This calcium overload is a major contributor to cell injury and death. patsnap.comdntb.gov.ua
Studies have shown that while this compound may not prevent the initial rise in [Na+]i during ischemia itself, it effectively abolishes the large, transient increase in [Na+]i that occurs upon reperfusion. aups.org.au By preventing this surge in sodium, this compound indirectly prevents the subsequent harmful influx of calcium, thus protecting the cell. nih.govpatsnap.com
Intracellular pH Regulation
Effects on Cellular Physiological Processes
The modulation of ion homeostasis by this compound has significant effects on fundamental cellular processes, including the regulation of cell volume.
The NHE-1 transporter is a key player in the regulation of cell volume. mdpi.comphysiology.org In response to cell shrinkage (e.g., due to a hyperosmotic environment), NHE-1 can be activated, leading to an influx of Na+. physiology.org This influx, coupled with the parallel activity of other transporters, results in an influx of osmotically obliged water, helping the cell to restore its volume in a process known as regulatory volume increase (RVI). mdpi.comphysiology.orgresearchgate.net
By inhibiting NHE-1, this compound can interfere with this volume regulatory mechanism. researchgate.net Research in mIMCD3 cells has shown that the effect of this compound on RVI is not additive with blockers of other signaling pathways known to influence RVI, suggesting that these pathways may exert their effects on cell volume regulation through the NHE-1 transporter. researchgate.net Therefore, this compound's action on NHE-1 can directly impact a cell's ability to adapt to osmotic stress.
Modulation of Cell Survival and Death Pathways
This compound primarily exerts its influence on cell survival and death by inhibiting the Na+/H+ exchanger isoform 1 (NHE1). This action has significant downstream effects on cellular processes, particularly apoptosis and necrosis, especially in the context of ischemia-reperfusion injury.
Research indicates that this compound can protect cells from death by mitigating the molecular cascades that lead to apoptosis. In models of myocardial preservation, treatment with this compound was found to significantly reduce the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov This anti-apoptotic effect is a critical component of its cardioprotective properties. Studies have shown that by preventing the activation of NHE, this compound can avert apoptosis induced by cytoplasmic acidification and subsequent ion imbalance. plos.org Specifically, the inhibition of NHE prevents a critical influx of Na+ and loss of intracellular K+, which are more central to inducing apoptosis than cellular acidification alone. plos.org Further supporting its role in promoting cell survival, research has demonstrated that this compound can decrease the expression of pro-apoptotic genes like Caspase 3 and Bax, while increasing the expression of the anti-apoptotic gene Bcl-2. rrpharmacology.ru
In addition to modulating apoptosis, this compound has been shown to reduce necrosis. In experimental models of myocardial infarction, this compound administration resulted in a significant decrease in the area of myocardial necrosis. The combined use of this compound with other agents, such as the PARP inhibitor 5-aminoisoquinolinone, has been observed to enhance protection against ischemia-reperfusion injury by further reducing the amount of tissue that undergoes necrosis. thieme-connect.de This effect is largely attributed to the prevention of intracellular calcium overload, a consequence of NHE activation during ischemic events. thieme-connect.de The cardioprotective efficacy of this compound is also linked to the activation of the STAT3 pathway, which plays a critical role in minimizing cell damage. nih.gov
The table below summarizes key research findings on the effects of this compound on markers of cell survival and death.
Table 1: Research Findings on this compound's Modulation of Cell Death Pathways
| Marker/Process | Model System | Observed Effect of this compound | Reference |
|---|---|---|---|
| Cleaved Caspase-3 | Rat Isolated Working Heart | Significantly reduced levels after reperfusion. | nih.gov |
| Myocardial Necrosis | Animal Model of Myocardial Infarction | 1.4-fold decrease in the area of necrosis. | |
| Myocardial Infarct Size | Isolated Rat Hearts (Ischemia-Reperfusion) | Significantly reduced infarct size when combined with 5-aminoisoquinolinone. | thieme-connect.de |
| Deoxycholic Acid-Induced Apoptosis | Esophageal Cells | Inhibited apoptosis by preventing Na+ influx and K+ loss. | plos.org |
| Gene Expression (Apoptosis-related) | Animal Model of POAG | Decreased expression of Caspase 3 and Bax; Increased expression of Bcl-2. | rrpharmacology.ru |
Interaction with G-Protein Coupled Receptor Signaling
While this compound is primarily recognized as a selective NHE1 inhibitor, it also exhibits interactions with G-protein coupled receptor (GPCR) signaling pathways. GPCRs are a vast family of cell surface receptors that transduce extracellular signals into intracellular responses, regulating a multitude of physiological processes. frontiersin.orgwikipedia.org
An important discovery in the pharmacological profiling of this compound was its binding affinity for μ and δ opioid receptors, which are class A GPCRs. nih.govfigshare.com Further investigation into this interaction suggests that this compound and related amiloride (B1667095) derivatives may target a sodium-dependent allosteric regulation site within the delta-opioid receptor. figshare.comacs.orgnih.gov This interaction is proposed to be a bitopic one, involving both the primary (orthosteric) binding site and the adjacent sodium pocket, which is believed to be crucial for controlling GPCR signaling. figshare.comnih.gov
This compound's interaction with GPCR signaling is also evident through its influence on pathways activated by other ligands. For example, the peptide apelin produces a positive inotropic effect in the heart by activating its specific GPCR, the APJ receptor. oup.comahajournals.org Studies have shown that the positive inotropic response to apelin is significantly suppressed by this compound. ahajournals.org This suggests that the downstream signaling cascade of the APJ receptor involves the activation of the Na+/H+ exchanger. By inhibiting NHE1, this compound can therefore modulate the physiological outcomes of APJ receptor activation. oup.comahajournals.org This demonstrates an indirect but significant interaction between this compound and a GPCR-mediated signaling pathway.
The table below outlines the known interactions of this compound with GPCR signaling.
Table 2: Summary of this compound's Interaction with GPCR Signaling
| GPCR Target/System | Nature of Interaction | Implied Mechanism | Reference |
|---|---|---|---|
| μ and δ Opioid Receptors | Direct binding affinity. | Binds to class A GPCRs; may target a Na+-dependent allosteric site. | nih.govfigshare.comnih.gov |
| APJ Receptor (Apelin System) | Indirect; attenuates the physiological response to apelin. | Apelin/APJ signaling leads to NHE1 activation; this compound blocks this downstream effect. | oup.comahajournals.org |
Preclinical Investigations of Zoniporide Efficacy
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of zoniporide was established through a series of assays designed to quantify its potency and selectivity for the sodium-hydrogen exchanger isoform 1 (NHE-1).
The potency and selectivity of this compound were precisely determined by measuring the inhibition of ²²Na⁺ uptake in PS-120 fibroblast cell lines specifically engineered to overexpress human NHE-1, NHE-2, or rat NHE-3. nih.gov In this assay, this compound demonstrated a concentration-dependent inhibition of ion uptake in cells expressing human NHE-1, yielding a half-maximal inhibitory concentration (IC₅₀) of 14 nM. nih.govcaymanchem.combio-techne.comrndsystems.com
This potency was found to be greater than that of the comparator compounds, eniporide (B1671292) and cariporide (B1668443), which had IC₅₀ values of 23 nM and 36 nM, respectively, against human NHE-1. nih.gov Furthermore, this compound exhibited high selectivity for NHE-1. nih.gov It was 157-fold more selective for human NHE-1 over human NHE-2 and 15,700-fold more selective over rat NHE-3. nih.gov This selectivity for NHE-1 over NHE-2 was considerably higher than that observed for eniporide (27-fold) and cariporide (49-fold). nih.gov
Table 1: Inhibition of NHE Isoforms in Overexpressing Fibroblast Cells
Data sourced from Marala et al., 2002. nih.gov
| Compound | Target Isoform | IC₅₀ (nM) | Selectivity (vs. hNHE-2) |
|---|---|---|---|
| This compound | hNHE-1 | 14 | 157-fold |
| hNHE-2 | 2200 | - | |
| rNHE-3 | 220000 | 15,700-fold (vs. rNHE-3) | |
| Eniporide | hNHE-1 | 23 | 27-fold |
| Cariporide | hNHE-1 | 36 | 49-fold |
To confirm its potency against the naturally occurring form of the exchanger, this compound's effect on endogenous NHE-1 was assessed using an ex vivo human platelet swelling assay. nih.gov In this method, platelet swelling induced by sodium propionate (B1217596) serves as a surrogate measure of NHE-1 activity. nih.gov this compound potently inhibited this NHE-1-dependent swelling of human platelets. capes.gov.brnih.gov
Studies using this assay on rat platelets also demonstrated a dose-dependent inhibition by this compound, with a reported IC₅₀ value of 67 nM. nih.govnih.gov This was noted to be very similar to the IC₅₀ value of 59 nM previously reported in human platelets, suggesting that this compound inhibits NHE-1 activity with comparable potency in both rats and humans. nih.gov
Table 2: Inhibition of Endogenous NHE-1 in Platelet Swelling Assays
Data sourced from Clements-Jewery et al., 2004 and Marala et al., 2002. nih.govnih.gov
| Species | IC₅₀ (nM) |
|---|---|
| Human | 59 |
| Rat | 67 |
The inhibitory effect of this compound was further evaluated by directly measuring sarcolemmal NHE activity in isolated adult rat ventricular myocytes. nih.govnih.gov In these experiments, NHE-1 activity was quantified by measuring the rate of H⁺ efflux after inducing intracellular acidification. nih.gov this compound was found to produce a dose-dependent inhibition of this activity, with an IC₅₀ of 73 nM at a temperature of 25°C. nih.govnih.gov Subsequent experiments confirmed that this compound retained a comparable inhibitory potency at a normothermic temperature of 37°C. nih.gov
Assessment of Endogenous NHE-1 Activity via Platelet Swelling Assay
In Vivo Cardioprotective Efficacy in Experimental Models
The significant in vitro inhibitory activity of this compound against NHE-1 prompted investigations into its cardioprotective effects in live animal models. patsnap.com These studies aimed to determine if the compound could mitigate cardiac damage, particularly in the context of ischemia-reperfusion injury. patsnap.comjacc.org
The cardioprotective efficacy of this compound was tested in rabbit models of myocardial ischemia-reperfusion injury. nih.govnih.gov In these models, cardiac injury was typically induced by subjecting the heart to a 30-minute period of regional ischemia, followed by 120 minutes of reperfusion. nih.gov
In an isolated rabbit heart (Langendorff) model of ischemia-reperfusion, this compound elicited a concentration-dependent reduction in myocardial infarct size. capes.gov.brnih.govnih.gov The effective concentration producing 50% of the maximal response (EC₅₀) was 0.25 nM. caymanchem.combio-techne.comnih.gov At a concentration of 50 nM, this compound reduced the infarct size by a remarkable 83%. capes.gov.brnih.govnih.gov This effect was more potent and of a greater magnitude than that observed with comparator compounds. nih.gov this compound was found to be 2.5- to 20-fold more potent than eniporide and cariporide, which had EC₅₀ values of 0.69 nM and 5.11 nM, respectively. capes.gov.brnih.govnih.gov
In vivo studies using open-chest, anesthetized rabbits also demonstrated a dose-dependent reduction in infarct size, with a reported ED₅₀ of 0.45 mg/kg/h. capes.gov.brnih.govnih.gov Preclinical studies have consistently shown this compound's efficacy in reducing infarct size in animal models of myocardial infarction. patsnap.com
Myocardial Ischemia-Reperfusion Injury Models
Attenuation of Post-Ischemic Cardiac Contractile Dysfunction
Preclinical studies have demonstrated that this compound can lessen the severity of cardiac contractile dysfunction that occurs after an ischemic event. In conscious primates, this compound was shown to attenuate post-ischemic cardiac contractile dysfunction. nih.govcapes.gov.brglpbio.cn This form of dysfunction, often termed myocardial stunning, is a key complication following the restoration of blood flow to previously ischemic heart tissue, where the heart muscle's ability to contract is temporarily impaired. The ability of this compound to mitigate this effect highlights its potential in preserving cardiac function after events like a myocardial infarction. patsnap.com
Influence on Ischemia-Reperfusion-Induced Arrhythmias and Ventricular Fibrillation
The period of reperfusion following ischemia is often associated with life-threatening electrical instability in the heart, leading to arrhythmias. bioscmed.com Preclinical research indicates that this compound has a beneficial influence on these events. In rat models of ischemia-reperfusion, this compound reduced both the incidence and the duration of ventricular fibrillation. nih.govcapes.gov.br By preventing the intracellular accumulation of sodium and subsequent calcium overload, which are key triggers for arrhythmias, this compound helps maintain electrical stability in the post-ischemic heart. jacc.org
Cardiopulmonary Bypass Models and Myocardial Protection
The use of this compound has been explored in experimental models that replicate the conditions of cardiopulmonary bypass (CPB) used in cardiac surgery. nih.govclinicsinsurgery.com These procedures involve stopping the heart (cardioplegic arrest) and can lead to myocardial injury.
In an experimental model using isolated, blood-perfused adult rat hearts subjected to conditions mimicking cardioplegic arrest with CPB, this compound provided significant cardioprotective benefits. nih.govnih.gov Compared to a vehicle treatment, hearts treated with this compound showed improved preservation of key functional parameters during reperfusion. nih.gov Specifically, there was better maintenance of left ventricular end-diastolic pressure and developed pressure. nih.govnih.gov Additionally, coronary perfusion pressure was better preserved in the this compound-treated group. nih.gov The treatment also led to reduced accumulation of neutrophils in the heart muscle, as indicated by attenuated myocardial myeloperoxidase activity. nih.govnih.gov
| Parameter | Outcome with this compound Treatment | Significance |
|---|---|---|
| Left Ventricular End-Diastolic Pressure | Improved Preservation | Significant benefit relative to vehicle |
| Left Ventricular Developed Pressure | Improved Preservation | Significant benefit relative to vehicle |
| Coronary Perfusion Pressure | Improved Preservation | Significant benefit relative to vehicle |
| Myocardial Myeloperoxidase Activity | Attenuated | Indicates reduced neutrophil accumulation |
Experimental Chronic Heart Failure Models
This compound has also been investigated in the context of chronic heart failure (CHF). biosynth.com In a rat model where CHF was induced by isoproterenol, treatment with this compound was found to improve mitochondrial function. nih.gov Chronic heart failure is often associated with mitochondrial dysfunction, where the uncoupling of respiration and ATP production impairs the heart's energy supply.
The study observed that in rats with induced cardiac failure, this compound treatment led to an increase in the respiratory control coefficients, particularly for respiratory chain complex II. nih.gov This indicates an improvement in the coupling of oxygen consumption to ATP synthesis. The effect of this compound was a 35% increase in the respiratory control coefficient. nih.gov
| Agent | Improvement in Respiratory Control Coefficient (Complex II) | Statistical Significance |
|---|---|---|
| This compound | 35% | p<0.05 |
Cardioprotection during Resuscitation from Ventricular Fibrillation
The efficacy of this compound has been examined in models of resuscitation from ventricular fibrillation (VF). researchgate.netgoogle.com These studies suggest that inhibiting the Na+/H+ exchanger during resuscitation can preserve myocardial function and improve outcomes. signavitae.comsrce.hr
In an open-chest pig model of VF where coronary perfusion was controlled, this compound was shown to ameliorate myocardial injury during resuscitation. nih.gov This protective effect was attributed to benefits on energy metabolism, without affecting coronary vascular resistance or blood flow. nih.gov Pigs treated with this compound had lower levels of myocardial adenosine (B11128) and lactate (B86563) compared to the control group. nih.gov Following resuscitation, the this compound-treated animals exhibited significantly better cardiac function, with higher left ventricular ejection fraction and a greater cardiac index. nih.gov
| Parameter | Control Group | This compound Group | Statistical Significance |
|---|---|---|---|
| Myocardial Adenosine | 1.3 +/- 0.2 | 0.7 +/- 0.1 | p < .05 |
| Myocardial Lactate (mmol/kg) | 125 +/- 6 | 80 +/- 9 | p < .001 |
| Postresuscitation Ejection Fraction | 0.29 +/- 0.05 | 0.57 +/- 0.07 | p < .05 |
| Postresuscitation Cardiac Index (L/min/m²) | 3.4 +/- 0.2 | 4.8 +/- 0.4 | p < .05 |
Hemodynamic Effects in Preclinical Settings
Across various preclinical models, a notable characteristic of this compound is its ability to provide cardioprotection without causing adverse hemodynamic effects. nih.gov In studies involving rabbit models of myocardial ischemia-reperfusion, this compound markedly reduced the size of the infarct without negatively impacting hemodynamics or cardiac function. nih.govcapes.gov.br Similarly, in cardiopulmonary bypass models, it improved the preservation of coronary perfusion pressure during reperfusion. nih.gov During resuscitation from ventricular fibrillation in pigs, this compound's benefits on energy metabolism and subsequent functional recovery were achieved without altering coronary vascular resistance or blood flow. nih.gov
Pharmacokinetic and Metabolic Research on Zoniporide
Interspecies Variation in Metabolism
Significant interspecies variation exists in the metabolism of zoniporide. Studies using liver S9 fractions from various animal species and humans have explored these differences. tandfonline.comnih.govresearchgate.net All species tested, except for the dog and cat, converted this compound to 2-oxothis compound (M1). tandfonline.comnih.govresearchgate.net This highlights a notable difference in metabolic pathways across species.
Aldehyde Oxidase Activity in this compound Biotransformation
Aldehyde oxidase (AO) is a key cytosolic enzyme that contributes significantly to the phase I metabolism of xenobiotics in both humans and preclinical species. nih.govresearchgate.net The formation of 2-oxothis compound (M1), the major excretory and circulating metabolite in humans and rodents, is primarily catalyzed by aldehyde oxidase. tandfonline.comnih.gov The role of AO in the oxidation of this compound to M1 has been confirmed through in vitro studies using human S9 fractions in the presence of AO inhibitors. researchgate.net AO is also expressed and shows enzymatic activity in human skin, where it metabolizes this compound to 2-oxo-zoniporide. novartis.com
Kinetic Studies of this compound Oxidation Across Species
Michaelis-Menten kinetic studies have been conducted in species that metabolize this compound to M1. tandfonline.comnih.govresearchgate.net These studies have revealed marked differences in the kinetic parameters, including KM, Vmax, and intrinsic clearance (Clint), across various species. tandfonline.comnih.govresearchgate.net
A significant variation (approximately 11-fold) has been observed in the estimated KM values among species. tandfonline.comtandfonline.com The rabbit demonstrated the lowest KM for this compound (1.6 µM), while the guinea pig and cynomolgus monkey showed higher KM values (18 µM and 16 µM, respectively). tandfonline.comtandfonline.com The KM value in human S9 was estimated to be 3.4 µM. tandfonline.comtandfonline.com
Variations in Vmax and Clint were even more pronounced. A larger variation was observed in Vmax (43-fold) and Clint (102-fold) values between male animal species and humans. tandfonline.com Mouse liver AO exhibited the highest Vmax and Clint values (614 pmol/min/mg protein and 71.9 µL/min/mg protein, respectively), while the Rhesus monkey showed the lowest (9.6 pmol/min/mg and 0.7 µL/min/mg protein, respectively). tandfonline.com In female animals, KM values ranged from 1.0 to 20 µM (a 20-fold variation), and Vmax and Clint values ranged from 50.4 to 494 pmol/min/mg protein (a 9.8-fold variation) and 3.0 to 174 µL/min/mg protein (a 58-fold variation), respectively. tandfonline.com Domestic animals like bovine, equine, and porcine also showed species differences in AO activity and affinity towards this compound. tandfonline.comnih.gov
The following table summarizes representative kinetic parameters for the formation of M1 in liver S9 fractions across different species:
| Species | KM (µM) | Vmax (pmol/min/mg protein) | Clint (µL/min/mg protein) |
| Human | 3.4 | 140 | - |
| Rabbit | 1.6 | - | - |
| Guinea Pig | 18 | 454 | - |
| Cynomolgus Monkey | 16 | - | - |
| Rhesus Monkey | - | 45 | 0.7 |
| Mouse (Male) | - | 614 | 71.9 |
| Bovine | 1.3 | 157-347 | 45.5-167 |
| Equine | 4.9 | 157-347 | 45.5-167 |
| Porcine | - | 157-347 | 45.5-167 |
Note: Data are approximate and compiled from multiple sources. Not all parameters were available for all species in the provided snippets.
Gender and Strain-Dependent Metabolic Differences
Differences in AO activity have been reported in male and female nonclinical species, although these differences are substrate and species-specific. core.ac.uk For this compound metabolism measured in hepatic S9 fractions, higher activity was observed in males for some species (e.g., SD rat), while female activity was higher in other species (e.g., Gottingen minipig). core.ac.uk Differences in this compound metabolism were also noted across different strains of rat, with females exhibiting elevated AO activity compared to males in Wistar and Fischer rat strains, in contrast to the pattern seen in SD rats. core.ac.uk While some reports indicate human AO exhibits no sex differences in activity, gender differences in Vmax were observed in animals. nih.govresearchgate.net
Identification and Biological Activity of this compound Metabolites
This compound is primarily converted to 2-oxothis compound (M1) in humans and rodents, a process mainly catalyzed by aldehyde oxidase. tandfonline.comnih.gov M1 is the major excretory and circulating metabolite in humans, with exposure levels in plasma approximately 2-fold higher than the parent drug. tandfonline.comnih.gov
In addition to oxidation by AO, hydrolysis is another metabolic pathway for this compound in humans. nih.govcore.ac.uk Metabolites M2 and M3, where the guanidine (B92328) moiety of this compound is hydrolyzed to a carboxylic acid, have been detected. nih.gov M2 was detected in human fecal extracts, accounting for 17% of the dose, while M3 was found in human plasma, representing 6.4% of circulating radioactivity. nih.gov The chemical structure of this compound metabolite M2 includes a pyrazole (B372694) ring, a quinolinyl moiety, and a cyclopropyl (B3062369) group, with a molecular formula of C17H16N4O3 and a molecular weight of approximately 324.34 g/mol . ontosight.ai
While this compound itself is a selective inhibitor of NHE-1, the pharmacological properties of its metabolites, such as M2, require further study to fully understand their effects. ontosight.ai M2 may exhibit similar or related biological activities to this compound. ontosight.ai The synthesis of metabolites like 2-oxo-zoniporide can be challenging, requiring multiple synthetic steps. acs.orgnih.gov Systems like ecoAO, a bacterial biotransformation system expressing human AO, have been developed to produce milligram quantities of synthetically challenging metabolites such as 2-oxo-zoniporide. researchgate.netacs.orgnih.gov
Degradation Pathways and Stability Analysis for Research Formulations
Forced degradation studies are essential in pharmaceutical development to assess drug stability, identify degradation pathways and products, and support the development of stability-indicating analytical methods. openaccessjournals.comlhasalimited.orgnih.gov These studies involve subjecting the drug substance or product to conditions more severe than accelerated storage. nih.gov
This compound is known to form two major hydrolysis degradants, referred to as Degradant I and Degradant II. nih.gov Due to the formation of these degradants, this compound was formulated as an IV concentrate lyophile. nih.gov
Initial rate analysis has been performed on the formation of Degradants I and II to assess the feasibility of liquid this compound formulations. nih.gov Solutions of this compound were stored at different temperatures (30°C, 5°C, and -20°C), and the initial formation rates of the degradants were determined using high-performance liquid chromatography/mass spectrometry (HPLC/MS). nih.gov
The predicted times for Degradant I to reach a level of 0.1% relative to this compound were significantly affected by temperature: 9 days at 30°C, 330 days at 5°C, and 30,962 days at -20°C. nih.gov The initial formation rates of Degradant II were approximately one order of magnitude lower than those of Degradant I. nih.gov These findings indicate that refrigerated or frozen storage would be necessary for a liquid this compound formulation to achieve a reasonable shelf life. nih.gov Experimental data from samples stored at 5°C and -20°C for 2.5 years showed agreement with the initial rate predictions, supporting the accuracy of this method for rapidly evaluating formulation stability. nih.gov
Degradation pathways can involve hydrolysis, oxidation, thermolysis, or photolysis, depending on the chemical properties of the molecule and the stress conditions. nih.gov For amorphous solid dispersions, factors like glass transition temperature and the interaction between the drug and excipient can influence chemical stability and degradation rates. mdpi.commdpi.com
Expanding Therapeutic Horizons: Investigational Applications of Zoniporide
Acute Myocardial Infarction Management
Acute Myocardial Infarction (AMI), commonly known as a heart attack, results from a sudden blockage of a coronary artery, leading to ischemia and damage to cardiac tissue. patsnap.com Zoniporide has been extensively investigated for its potential in managing AMI. patsnap.com Its ability to inhibit NHE-1 is considered a significant advancement in cardioprotective strategies for AMI. patsnap.com During ischemic events, the increase in intracellular hydrogen ions leads to acidosis, which in turn hyperactivates NHE-1. patsnap.com This hyperactivity causes an influx of sodium, leading to calcium overload through the sodium-calcium exchanger, ultimately exacerbating cellular injury and promoting cell death. patsnap.com By inhibiting NHE-1, this compound aims to interrupt this detrimental cascade, thereby protecting cardiac cells from ischemia-induced damage. patsnap.com Preclinical studies have demonstrated this compound's efficacy in reducing infarct size and improving cardiac function in animal models of myocardial infarction. patsnap.com
Cardioprotection in Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a phenomenon where restoring blood flow to ischemic tissue paradoxically causes further damage. news-medical.net This injury plays a significant role in the outcome of AMI and heart transplantation. news-medical.netnih.gov this compound, as a selective NHE-1 inhibitor, has shown promise in providing cardioprotection against I/R injury. news-medical.netrndsystems.com Inhibition of ion exchangers like NHE and the sodium-calcium exchanger (NCX) has been shown to reduce I/R injury by influencing cytosolic calcium levels. news-medical.net
Studies in isolated rat hearts subjected to hypothermic storage and reperfusion demonstrated that this compound improved the recovery of cardiac function in a concentration-dependent manner. nih.gov This functional recovery was associated with the upregulation of p-extracellular signal-regulated kinase 1/2 and p-STAT3, and a reduction in markers of cellular damage, such as lactate (B86563) dehydrogenase (LDH) release and cleaved caspase 3. nih.gov The cardioprotective effect of this compound in this model was found to be critically dependent on the activation of STAT3. nih.gov
Preclinical studies have shown that this compound can attenuate myocardial stunning and limit infarct size in various experimental settings, including surgically relevant animal models of cardiopulmonary bypass. nih.gov this compound has demonstrated higher potency compared to other NHE inhibitors like eniporide (B1671292) and cariporide (B1668443) in reducing infarct size in rabbit models of myocardial I/R injury. nih.gov
The mechanism of cardioprotection by NHE1 inhibitors like this compound during myocardial ischemia and reperfusion is primarily attributed to the attenuation of intracellular sodium and calcium overload in cardiac myocytes. nih.gov
Data from studies on this compound's effects on infarct size and cardiac function in experimental models:
| Model | Intervention | Key Finding | Citation |
| Isolated rabbit heart (I/R injury) | This compound (concentration-dependent) | Reduced infarct size (EC50 = 0.25 nM), 83% reduction at 50 nM | nih.gov |
| Open-chest anesthetized rabbits (I/R injury) | This compound (dose-dependent) | Reduced infarct size (ED50 = 0.45 mg/kg/h), inhibited platelet swelling (93%) | nih.gov |
| Isolated rat working hearts (hypothermic storage & reperfusion) | This compound (concentration-dependent) | Improved recovery of cardiac function, reduced LDH release, reduced cleaved caspase 3 | nih.gov |
Role in Cardiovascular and Renal Pathologies Beyond Acute Ischemia
Beyond acute ischemic events, this compound's potential role in other cardiovascular and renal pathologies is being explored. medicinacomplementar.com.briiarjournals.org
Modulation of Renal Na+/H+ Exchanger Isoform 3 (NHE3) Activity
While this compound is primarily known as a selective NHE-1 inhibitor, its interaction with other NHE isoforms, including NHE3, is relevant in the context of renal function. rndsystems.com NHE3 is predominantly expressed in the kidneys and intestines and plays a crucial role in sodium reabsorption and pH homeostasis. ontosight.ai While this compound exhibits significantly lower potency against human NHE2 and rat NHE3 compared to human NHE1, with Ki values of 2200 nM and 220000 nM respectively, compared to 14 nM for human NHE1, this selectivity profile is important for understanding its potential effects on renal function. rndsystems.com
Research into Effects on Hypertension and Fluid Overload Conditions
NHE3 inhibitors, as a class, have been investigated as potential therapeutic agents for conditions like hypertension and heart failure due to their ability to promote sodium excretion and induce a diuretic effect. ontosight.ai this compound has been evaluated for its potential in treating heart failure and hypertension. ontosight.ai The mechanism involves blocking NHE3, which reduces sodium reabsorption in the kidneys and intestine, leading to increased excretion of sodium and water. ontosight.ai This can contribute to reducing blood pressure and fluid overload. ontosight.ai this compound's pharmacological properties suggest its potential utility in managing conditions associated with excessive fluid retention, such as edema and hypertension. ontosight.ai
Emerging Research in Oncology and pH Homeostasis
Emerging research suggests potential applications for this compound in oncology, particularly concerning its influence on pH homeostasis in cancer cells. jkchemical.comankaratipfakultesimecmuasi.net
Influence on Intracellular pH Regulation in Neoplastic Cells
Cancer cells often exhibit altered pH regulation compared to normal cells, typically maintaining a neutral to alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). medicinacomplementar.com.briiarjournals.orgnih.govresearchgate.net This "proton reversal" is linked to various aspects of cancer progression, including proliferation, migration, invasion, and resistance to therapy. medicinacomplementar.com.briiarjournals.orgnih.govresearchgate.net NHE1 is a major regulator of pHi in tumors and contributes to this altered pH gradient. nih.gov
This compound, as an NHE1 inhibitor, has been shown to influence intracellular pH in cancer cells. uq.edu.au In human ovarian cancer cells, this compound caused intracellular acidification. uq.edu.au NHE1 activity in these cells was found to play a critical role in pHi recovery and cell proliferation. uq.edu.au Increased NHE1 expression and activity have been correlated with reduced patient survival in ovarian cancer. uq.edu.au
Studies using this compound have indicated that inhibiting NHE1 activity can suppress tumor cell proliferation. ankaratipfakultesimecmuasi.netankaratipfakultesimecmuasi.net This anti-proliferative effect has been observed in mouse atrium tumor-derived HL-1 cells. ankaratipfakultesimecmuasi.netankaratipfakultesimecmuasi.net While the exact mechanism of NHE1's anti-proliferative action is still being elucidated, NHE1 inhibitors like this compound are considered promising compounds in cancer treatment due to their ability to influence cellular pH and potentially overcome mechanisms of drug resistance. medicinacomplementar.com.briiarjournals.organkaratipfakultesimecmuasi.netresearchgate.netankaratipfakultesimecmuasi.net
Data on this compound's effects on cancer cells:
| Cell Type | Intervention | Key Finding | Citation |
| Human ovarian cancer cells | This compound | Caused intracellular acidification, reduced maximal proliferation capacity, cell number, and thymidine (B127349) incorporation. | uq.edu.au |
| Mouse atrium tumor (HL-1) cells | This compound (30 µM) | Effectively inhibited cell proliferation under normoxia. | ankaratipfakultesimecmuasi.netankaratipfakultesimecmuasi.net |
Modulation of Tumor Microenvironment and Immune Response
The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix bio-techne.com. The acidic extracellular pH (pH(\text{e})) is a hallmark of many tumors, largely driven by increased metabolic activity and the extrusion of metabolic byproducts like lactic acid, often mediated by transporters such as NHE1 and monocarboxylate transporters (MCTs) iiarjournals.orgnih.gov. This acidic pH(\text{e}) can significantly influence the behavior of both cancer cells and immune cells within the microenvironment iiarjournals.org.
Inhibition of NHE1 by compounds like this compound can counteract the acidification of the extracellular space and lead to intracellular acidification in cancer cells iiarjournals.orgspandidos-publications.com. This modulation of pH dynamics within the tumor microenvironment is hypothesized to impact various processes, including immune cell function. An acidic extracellular environment can impair the activity of anti-tumor immune cells, contributing to immunosuppression iiarjournals.org. By normalizing or altering the pH gradient, NHE1 inhibitors like this compound may potentially enhance the effectiveness of the anti-tumor immune response iiarjournals.org.
Research suggests that the tumor microenvironment, including factors like hypoxia and lactic acid accumulation, can lead to immunosuppression and resistance to immunotherapy nih.gov. While direct studies specifically detailing this compound's impact on immune cell populations or specific immune responses within the tumor microenvironment are limited in the provided search results, the known role of NHE1 in regulating the acidic pH(_\text{e}) suggests a potential indirect modulatory effect on the local immune landscape iiarjournals.org. The concept of targeting ion transporters to influence the tumor microenvironment and enhance anti-tumor immunity is an active area of research iiarjournals.orgbroadinstitute.org.
Induction of Pro-apoptotic Effects and Inhibition of Cancer Cell Invasion
NHE1 plays a significant role in regulating intracellular pH (pH(\text{i})), cell volume, and various cellular processes crucial for cancer progression, including proliferation, migration, and invasion mdpi.comiiarjournals.org. Cancer cells often exhibit increased NHE1 activity, contributing to a more alkaline pH(\text{i}) compared to normal cells, which can promote cell survival and proliferation iiarjournals.org.
Inhibition of NHE1 by this compound has been shown to reduce cancer cell proliferation and invasive capability in various tumor types, including breast and ovarian cancer cells tocris.comrndsystems.commdpi.com. This effect is often linked to the resulting intracellular acidification and disruption of ion homeostasis iiarjournals.orgspandidos-publications.com. Intracellular acidification is recognized as a factor that can trigger apoptosis (programmed cell death) in cancer cells iiarjournals.orgspandidos-publications.com. Studies have indicated that inhibiting NHE1 can induce apoptosis in cancer cells, and this can be a potential mechanism for their anti-cancer effects iiarjournals.orgspandidos-publications.com.
Furthermore, the acidic extracellular environment maintained by NHE1 activity can facilitate the degradation of the extracellular matrix (ECM) by activating pH-dependent proteases like matrix metalloproteinases (MMPs) mdpi.comiiarjournals.org. MMPs, particularly MMP-2 and MMP-9, are involved in the breakdown of the ECM, a critical step in cancer cell invasion and metastasis tocris.comrndsystems.commdpi.comiiarjournals.org. This compound has been reported to inhibit MMP2/9 activity and invasion in breast cancer cells tocris.comrndsystems.com. This suggests that by inhibiting NHE1 and potentially altering the extracellular pH, this compound can indirectly reduce the enzymatic activity that facilitates cancer cell invasion mdpi.comiiarjournals.org.
Research highlights that the inhibition of NHE1, potentially leading to intracellular acidification, can be a strategy to induce selective cancer cell death through apoptosis iiarjournals.org. While some studies suggest that the anti-proliferative effects of pyrazinguanidine-based compounds like this compound might also involve mechanisms independent of NHE1 inhibition, the role of NHE1 in regulating pH and its impact on apoptosis and invasion are well-documented areas of investigation ankaratipfakultesimecmuasi.netankaratipfakultesimecmuasi.net.
Comparative Pharmacology of Zoniporide Within the Nhe Inhibitor Class
Comparative Analysis of Potency and Selectivity with Reference Inhibitors
Zoniporide is a third-generation pyrazolylguanidine Na+/H+ exchanger (NHE) inhibitor distinguished by its high potency and selectivity for the NHE-1 isoform. nih.govoup.com The NHE-1 isoform is the primary subtype found in the myocardium and plays a critical role in the cellular response to ischemia-reperfusion injury. nih.gov
In vitro studies using fibroblast cell lines that overexpress human NHE isoforms have demonstrated this compound's superior profile compared to other well-known NHE-1 inhibitors like Cariporide (B1668443) and Eniporide (B1671292). This compound inhibits human NHE-1 with a half-maximal inhibitory concentration (IC50) of 14 nM. nih.govmedchemexpress.comhellobio.comnih.gov This makes it approximately 1.6 to 2.6 times more potent than Eniporide (IC50 = 23 nM) and Cariporide (IC50 = 36 nM) at inhibiting human NHE-1. nih.gov
Furthermore, this compound exhibits greater selectivity for NHE-1 over other isoforms. It is over 150-fold more selective for human NHE-1 compared to human NHE-2 and over 15,000-fold more selective compared to rat NHE-3. hellobio.comnih.gov This selectivity is markedly higher than that of Cariporide and Eniporide. nih.gov For instance, this compound's selectivity for NHE-1 over NHE-2 is 157-fold, whereas Cariporide's is 49-fold and Eniporide's is 27-fold. nih.gov
Studies on native NHE-1 in rat ventricular myocytes also confirm this compound's high potency, with a reported IC50 of 73 nM. nih.govnih.gov In this model, this compound was also found to be more potent than Cariporide, which had an IC50 of 130 nM under similar conditions. nih.gov The inhibitory potency was found to be consistent at both hypothermic (25°C) and normothermic (37°C) conditions. nih.govnih.gov A similar potency was observed in human platelets, where this compound inhibited NHE-1-dependent swelling with an IC50 of 59-67 nM. nih.govmedchemexpress.comnih.gov
Table 1: Comparative Potency and Selectivity of NHE-1 Inhibitors This table is interactive. You can sort and filter the data.
| Compound | Target | IC50 (nM) | Selectivity (vs. hNHE-2) | Selectivity (vs. rNHE-3) | Source(s) |
|---|---|---|---|---|---|
| This compound | Human NHE-1 | 14 | 157-fold | 15,700-fold | nih.gov, hellobio.com, nih.gov |
| Eniporide | Human NHE-1 | 23 | 27-fold | - | nih.gov |
| Cariporide | Human NHE-1 | 36 | 49-fold | - | nih.gov |
| This compound | Rat Myocyte NHE-1 | 73 | - | - | nih.gov, nih.gov |
| Cariporide | Rat Myocyte NHE-1 | 130 | - | - | nih.gov |
Differential Impact on Specific Ion Channels
The primary pharmacological action of this compound is the specific inhibition of the Na+/H+ exchanger, particularly the NHE-1 isoform. nih.govnih.gov Its high selectivity means it has substantially less effect on other NHE isoforms like NHE-2 and NHE-3. nih.gov
Beyond the NHE family, the effects of this compound on other ion channels appear limited, though not entirely absent. Research suggests that many NHE-1 inhibitors, including this compound, may also block persistent sodium channels (INaL). nih.gov However, one study noted that this compound has substantially less of a blocking effect on persistent Na+ channels than the first-generation NHE inhibitor, Amiloride (B1667095). nih.gov
In the context of acid-sensing ion channels (ASICs), which are implicated in the cellular response to acidosis during ischemia, this compound's role is indirect. One study investigating the excitation of afferent nerve terminals by mild acidification found that the effect was primarily mediated by NHE-1, not ASICs. researchgate.net In that study, the selective NHE-1 inhibitor this compound produced qualitatively similar effects to the non-selective ASIC and NHE inhibitor EIPA, suggesting its action is confined to NHE-1 in that context. researchgate.net Another study comparing a novel ASIC1a inhibitor to this compound as a benchmark cardioprotective agent noted that acute exposure to the ASIC1a inhibitor had no impact on cardiac ion channels that regulate baseline electromechanical coupling. uq.edu.au
Relative Efficacy in Cardioprotective Outcomes
The enhanced potency and selectivity of this compound translate to superior efficacy in preclinical models of cardioprotection, particularly in the context of ischemia-reperfusion injury. nih.govjacc.org The inhibition of NHE-1 during ischemia and reperfusion is believed to prevent the intracellular Na+ and subsequent Ca2+ overload that leads to cell injury, stunning, and apoptosis. nih.govjacc.org
In an isolated rabbit heart model (Langendorff), this compound demonstrated a concentration-dependent reduction in infarct size with a half-maximal effective concentration (EC50) of 0.25 nM. nih.govcapes.gov.br This indicates it is significantly more potent in achieving this cardioprotective outcome than both Eniporide (EC50 = 0.69 nM) and Cariporide (EC50 = 5.11 nM). nih.govcapes.gov.br At a concentration of 50 nM, this compound reduced infarct size by 83% and to a greater extent than Eniporide. nih.govcapes.gov.br
This compound has also proven effective in more complex experimental models. In isolated, blood-perfused rat hearts subjected to cardioplegic arrest and hypothermic ischemia—a model mimicking cardiopulmonary bypass—this compound afforded significant cardioprotective benefits. nih.govnih.gov Treatment with this compound resulted in improved preservation of left ventricular end-diastolic and developed pressures and also reduced neutrophil accumulation during reperfusion. nih.govnih.gov Furthermore, this compound has been shown to reduce the incidence and duration of ventricular fibrillation induced by ischemia-reperfusion in rats and to attenuate postischemic cardiac contractile dysfunction in primates. nih.gov
Table 2: Comparative Efficacy of NHE-1 Inhibitors in Reducing Infarct Size (Isolated Rabbit Heart Model) This table is interactive. You can sort and filter the data.
| Compound | EC50 (nM) for Infarct Size Reduction | Relative Potency (vs. This compound) | Source(s) |
|---|---|---|---|
| This compound | 0.25 | 1x | nih.gov, capes.gov.br |
| Eniporide | 0.69 | ~2.8x less potent | nih.gov, capes.gov.br |
| Cariporide | 5.11 | ~20.4x less potent | nih.gov, capes.gov.br |
Challenges, Limitations, and Future Research Directions for Zoniporide
Translational Challenges from Preclinical to Clinical Research
Disparity in Models: Animal models, while useful, often fail to fully replicate the complexity of human cardiac pathophysiology. elifesciences.orgeupati.eu The underlying causes and progression of a heart attack in a controlled laboratory setting with genetically uniform animals can be vastly different from the clinical reality in a diverse human population with various comorbidities. patsnap.com
Clinical Trial Design: The design of clinical trials for NHE-1 inhibitors has been a subject of debate. Evidence suggests that the timing of administration is critical, with maximum benefit achieved when the inhibitor is present before or at the very onset of ischemia. jacc.org In many clinical trial settings, the drug was given as an adjunct to reperfusion therapy, which may have been too late to confer significant protection. jacc.orgnih.gov
Manufacturing and Complexity: While not a primary reason for Zoniporide's discontinuation, the general challenge of scaling up production of novel compounds for large clinical trials under strict manufacturing controls represents a persistent obstacle in the translation of many new chemical entities. scienceopen.combio-integration.org
Regulatory Hurdles: The path to approval requires rigorous demonstration of safety and efficacy through phased clinical trials (Phase I, II, and III). ontosight.ai this compound's development was discontinued (B1498344) after Phase II trials, indicating that it did not meet the necessary endpoints to proceed, likely due to a combination of insufficient efficacy and emerging safety concerns. springer.comemich.edu
The experience with this compound underscores a broader challenge in cardiovascular drug development: the need for more predictive preclinical models and a deeper understanding of the fundamental biological differences between animal models and human disease to improve the success rate of clinical translation. elifesciences.orgeupati.eu
Complexities of Multifactorial Cardiac Pathologies
Cardiac diseases, particularly acute myocardial infarction and ischemia-reperfusion injury, are not single-target disorders. They are the result of a complex interplay of multiple pathological processes, including inflammation, oxidative stress, metabolic disturbances, and ionic imbalances. patsnap.comresearchgate.net This multifactorial nature poses a significant limitation for a highly selective drug like this compound, which targets a single pathway. patsnap.com
The hyperactivation of the NHE-1 transporter is a crucial step in the injury cascade, leading to sodium and calcium overload. patsnap.commdpi.com However, it is only one component of a much larger network of dysfunction. For instance, calcium homeostasis is intricately regulated by numerous channels and transporters, and energy metabolism is severely disrupted during ischemia. frontiersin.orgnih.gov Pathological conditions like cardiorenal syndrome further illustrate this complexity, where heart and kidney dysfunction are deeply intertwined, creating a vicious cycle of organ damage. researchgate.net
Therefore, inhibiting NHE-1 alone may be insufficient to overcome the full spectrum of cellular damage occurring during a major cardiac event in humans. The clinical failure of this compound and other NHE-1 inhibitors suggests that a successful therapeutic strategy may require a multi-pronged approach, potentially involving combination therapies that address different facets of the disease pathology simultaneously. clinmedjournals.org
Research on Safety Profiles and Potential Off-Target Effects
A critical aspect of drug development is establishing a favorable safety profile. The discontinuation of clinical trials for this compound and other NHE-1 inhibitors was influenced by safety concerns that emerged during human studies. clinmedjournals.org Research into these safety issues involves understanding both on-target and off-target effects. An off-target effect occurs when a drug binds to molecules other than its intended therapeutic target, which can lead to unexpected side effects. cancer.gov
Research has revealed that this compound is not perfectly selective. An incidental finding during its pharmacological characterization was a significant binding affinity for µ and δ opioid receptors. nih.gov Further investigation confirmed that this compound can modulate the delta-opioid receptor. acs.org Moreover, a key challenge for this class of drugs is that many NHE-1 inhibitors, including this compound, also appear to block persistent sodium channels. nih.gov This complicates the interpretation of experimental results, as the observed effects may not be solely attributable to NHE-1 inhibition. nih.gov While this compound has less of this particular off-target activity than older compounds like amiloride (B1667095), it is not entirely absent. nih.gov
These findings highlight the importance of comprehensive pharmacological profiling to identify potential liabilities early in development. Future research must focus on designing inhibitors with higher specificity or on understanding the clinical implications of these off-target interactions.
| Target Class | Specific Target | Observed Interaction | Reference(s) |
| G-Protein Coupled Receptors (GPCRs) | µ and δ opioid receptors | Significant binding affinity and modulation | nih.govacs.org |
| Ion Channels | Persistent Sodium Channels | Inhibitory effect (blockade) | nih.gov |
| Viral Entry | Arenavirus (LCMV, LASV), EBOV | Blockade of viral infection (at high concentrations) | frontiersin.org |
Optimizing Research Methodologies and Intervention Strategies
The experience with this compound provides valuable lessons for optimizing future research in cardioprotection. A key area for improvement is the methodology of both preclinical and clinical studies.
One of the most critical factors identified is the timing of the intervention. Preclinical data strongly indicate that NHE-1 inhibitors are most effective at slowing the progression of injury during ischemia, rather than reversing damage after it has occurred. jacc.org This implies that for maximum benefit, the drug must be administered either prophylactically or immediately upon the onset of ischemia. jacc.org Future clinical trials for similar agents must incorporate designs that reflect this therapeutic window, which can be challenging outside of controlled settings like cardiac surgery. jacc.org
Furthermore, research should explore novel intervention strategies beyond monotherapy. Preclinical studies have suggested that a "triple supplementation" strategy combining an NHE-1 inhibitor like this compound with other agents such as erythropoietin (EPO) and glyceryl trinitrate (GTN) could yield synergistic protective effects. clinmedjournals.org Such combination therapies may be better suited to address the multifactorial nature of cardiac injury. An alternative research direction is to focus on modulating the endogenous regulation of NHE-1 activity, which is known to be heightened in disease states, rather than simply blocking the transporter. imrpress.comnih.gov
Finally, adopting more rigorous research methodologies is essential. This includes the use of randomized, blinded study designs, adequate statistical power, and the inclusion of clinically relevant biomarkers to bridge the preclinical-clinical divide. elifesciences.orgennonline.netlitmaps.com
Unexplored Therapeutic Avenues and Novel Mechanistic Insights
Despite its clinical setbacks, research on this compound has yielded novel mechanistic insights and pointed toward unexplored therapeutic possibilities for NHE-1 inhibition.
A significant discovery was that the cardioprotective mechanism of this compound is more complex than initially thought. Its benefits are not solely due to the prevention of ion overload but also involve the activation of the pro-survival STAT3 signaling pathway. clinmedjournals.orgnih.gov Additionally, studies have shown that this compound helps preserve the myocardial energy state by improving oxidative phosphorylation, which is critical for heart muscle function post-resuscitation. nih.govimrpress.com These findings open up new avenues for research into the downstream effects of NHE-1 inhibition.
Beyond acute ischemia-reperfusion injury, the role of NHE-1 in other cardiac pathologies presents opportunities for further investigation. The exchanger is implicated in the development of cardiac hypertrophy and heart failure, suggesting that inhibitors could have therapeutic potential in these chronic conditions. mdpi.com There is also evidence linking NHE-1 to age-related cardiac dysfunction. nih.gov
Furthermore, off-target effects, while a challenge, can sometimes reveal new therapeutic uses. For instance, this compound was investigated for antiviral activity against pathogens like LASV and EBOV, and while its potency was low, it points to the diverse biological activities of this class of compounds. frontiersin.org The future of this therapeutic strategy may lie in the development of new generations of NHE-1 inhibitors with different chemical structures that retain efficacy while avoiding the safety pitfalls of earlier compounds, or in repurposing these agents for non-cardiac indications. nih.gov
Q & A
Q. What is the primary mechanism of action of zoniporide in cardioprotection?
this compound is a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which plays a critical role in regulating intracellular pH during ischemia-reperfusion injury. By blocking NHE1, this compound reduces intracellular Na+ and Ca2+ overload, thereby mitigating myocardial damage. Preclinical studies in isolated rat hearts and rabbit models demonstrate its efficacy in improving functional recovery (e.g., aortic flow, coronary flow) and reducing infarct size .
Q. Which experimental models are standard for assessing this compound's cardioprotective efficacy?
Common models include:
- Isolated working rat hearts : Used to evaluate post-ischemic recovery of cardiac output and coronary flow under hypothermic conditions .
- In vivo rabbit ischemia-reperfusion models : Measures infarct size reduction and hemodynamic parameters (e.g., left ventricular pressure) .
- Primate models : Assess tolerability and plasma protein binding kinetics . These models often quantify lactate dehydrogenase (LDH) release and caspase-3 activation as markers of cellular injury .
Q. What pharmacokinetic parameters define this compound's preclinical profile?
this compound exhibits dose-dependent efficacy with an ED50 of 0.45 mg/kg/h in rabbits. It has a plasma half-life of 1.5 hours in primates and moderate protein binding, achieving therapeutic plasma concentrations >1 µM in cardiopulmonary bypass models .
Advanced Research Questions
Q. How does this compound modulate the STAT3 pathway during ischemia-reperfusion injury?
this compound upregulates phosphorylated STAT3 (p-STAT3), a key mediator of cell survival. In rat heart models, co-administration with the STAT3 inhibitor stattic abolishes this compound’s cardioprotective effects, confirming STAT3’s critical role. This pathway correlates with reduced apoptosis (cleaved caspase-3) and enhanced ERK1/2 activation .
Q. Why do some studies report conflicting data on this compound's administration timing?
A rat heart preservation study tested this compound supplementation during pre-storage, storage, or post-storage phases. Surprisingly, no significant differences in functional recovery (aortic flow, cardiac output) were observed between groups, suggesting broad temporal applicability . However, contradictions may arise from model-specific variables (e.g., ischemia duration, species differences).
Q. What methodological challenges arise in quantifying this compound's metabolism in vitro?
In vitro assays using human aldehyde oxidase (AOX) failed to detect measurable this compound metabolite formation due to inadequate substrate turnover, even at saturating concentrations (30 mM). This highlights limitations in extrapolating in vitro metabolic data to in vivo systems .
Methodological Considerations
Q. Table 1: Key Experimental Parameters in this compound Studies
| Model | Key Metrics | Optimal Dose | Reference |
|---|---|---|---|
| Isolated rat heart | Aortic flow recovery, LDH release | 1000 nM | |
| Rabbit in vivo | Infarct size reduction, ED50 | 0.45 mg/kg/h | |
| Platelet assay | NHE1 inhibition (IC50) | 67 nM (25°C) |
Statistical Analysis : Studies typically report mean ± SEM and use dose-response curves to calculate IC50/ED50. For example, this compound’s IC50 in rat cardiomyocytes is <73 nM .
Q. Recommendations for Future Studies :
- Compare this compound’s efficacy across species (e.g., rodents vs. primates) to address translational gaps.
- Investigate combinatorial therapies with STAT3 or ERK1/2 activators to enhance cardioprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
